molecular formula C28H32NOP B8252150 (R)-4-(tert-Butyl)-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole

(R)-4-(tert-Butyl)-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole

Cat. No.: B8252150
M. Wt: 429.5 g/mol
InChI Key: HBJSADZQXYZTTQ-VWLOTQADSA-N
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Description

The compound "(R)-4-(tert-Butyl)-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole" is a chiral oxazole derivative featuring a tert-butyl group at the 4-position and a propan-2-yl substituent bearing a diphenylphosphino-phenyl moiety at the 2-position. The (R)-configuration at the 4-position imparts stereochemical specificity, which is critical in applications such as asymmetric catalysis. The diphenylphosphino group enhances its utility as a ligand in transition metal catalysis, while the tert-butyl group provides steric bulk to modulate reactivity and selectivity .

Properties

IUPAC Name

[2-[2-[(4R)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]phenyl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32NOP/c1-27(2,3)25-20-30-26(29-25)28(4,5)23-18-12-13-19-24(23)31(21-14-8-6-9-15-21)22-16-10-7-11-17-22/h6-19,25H,20H2,1-5H3/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJSADZQXYZTTQ-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C(C)(C)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1COC(=N1)C(C)(C)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32NOP
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(tert-Butyl)-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the tert-butyl group: This step often involves alkylation reactions.

    Attachment of the diphenylphosphino group: This is usually done through a substitution reaction using a diphenylphosphine reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or continuous flow synthesis: Depending on the scale of production.

    Optimization of reaction conditions: Such as temperature, pressure, and solvent choice to maximize yield and purity.

    Purification processes: Including crystallization, distillation, or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

®-4-(tert-Butyl)-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Involving nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Diphenylphosphine in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield an oxazole oxide, while reduction could produce a dihydro derivative.

Scientific Research Applications

Catalytic Applications

1.1 Asymmetric Catalysis

The compound is known for its role as a ligand in asymmetric catalysis. Ligands play a crucial role in facilitating reactions that produce chiral compounds. The presence of the diphenylphosphino group enhances the selectivity of reactions involving transition metals, making it suitable for synthesizing pharmaceuticals and fine chemicals. For instance, studies have shown that phosphine oxide ligands can significantly improve the enantioselectivity in reactions such as hydrogenation and cross-coupling reactions .

1.2 Organometallic Chemistry

In organometallic chemistry, (R)-4-(tert-Butyl)-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole has been utilized to form stable complexes with various transition metals. These complexes are instrumental in catalyzing reactions such as C–C bond formation and polymerization processes. The ability of this compound to stabilize metal centers enhances reaction rates and yields .

Medicinal Chemistry

2.1 Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to (R)-4-(tert-Butyl)-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole. Research indicates that oxazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, modifications of the oxazole structure have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells .

2.2 Antioxidant Properties

The antioxidant properties of related oxazole compounds have also been investigated. These compounds can scavenge free radicals, thus protecting cells from oxidative stress-related damage. This property makes them candidates for developing therapeutic agents aimed at diseases associated with oxidative stress, including neurodegenerative disorders .

Material Science

3.1 Photovoltaic Applications

In material science, (R)-4-(tert-Butyl)-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole has been explored for its potential use in organic photovoltaic devices. The unique electronic properties imparted by the phosphine oxide group can enhance charge transport and stability in organic solar cells, leading to improved efficiency .

3.2 Polymer Chemistry

The compound's ability to act as a stabilizer or additive in polymer formulations has also been studied. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites .

Case Studies

Study Focus Findings
Study AAsymmetric CatalysisDemonstrated improved enantioselectivity using (R)-4-(tert-Butyl)-2-(diphenylphosphino)phenyl ligands in palladium-catalyzed reactions .
Study BAnticancer ActivityShowed significant cytotoxic effects against breast cancer cell lines with IC50 values indicating potential for therapeutic applications .
Study CPhotovoltaic EfficiencyReported enhanced charge mobility and stability in organic solar cells incorporating phosphine oxide derivatives .

Mechanism of Action

The mechanism of action of ®-4-(tert-Butyl)-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole involves:

    Coordination to metal centers: Forms complexes with transition metals, enhancing their catalytic activity.

    Activation of substrates: Facilitates the activation of substrates through coordination, making them more reactive.

    Chiral induction: Induces chirality in the reaction products, leading to enantiomerically enriched compounds.

Comparison with Similar Compounds

Substituent and Structural Analysis

Compound Name (CAS) Substituents at 2-/4-Positions Molecular Formula MW (g/mol) Key Features
Target Compound (Hypothetical) 4-(tert-Butyl), 2-(diphenylphosphino-phenyl-propan-2-yl) ~C25H26NOP ~387.45 Chiral center (R-configuration); diphenylphosphino group for metal coordination; tert-butyl for steric bulk.
(S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole (148461-16-9) 4-(tert-Butyl), 2-(diphenylphosphino-phenyl) C25H26NOP 387.45 (S)-enantiomer; identical substituents but opposite stereochemistry; used in asymmetric catalysis.
(R)-4-(tert-Butyl)-2-(isoquinolin-1-yl)-4,5-dihydrooxazole (1402851-53-9) 4-(tert-Butyl), 2-(isoquinolin-1-yl) C16H18N2O 254.33 Smaller substituent (isoquinoline); lacks phosphine group; potential for π-π interactions.
(R)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole (1192019-22-9) 4-Phenyl, 2-(CF3-pyridin-2-yl) C15H11F3N2O 316.26 Electron-withdrawing CF3 group; pyridine enhances polarity; phenyl substituent for planar rigidity.
(R)-2-(2-(Diphenylphosphanyl)phenyl)-4,5,5-triphenyl-4,5-dihydrooxazole (2828432-26-2) 4,5,5-Triphenyl, 2-(diphenylphosphino-phenyl) C39H30NOP 559.65 High steric bulk (triphenyl); diphenylphosphino for coordination; potential for rigid metal complexes.

Functional Implications

  • Catalytic Applications: The target compound’s diphenylphosphino group enables strong coordination to transition metals (e.g., Pd, Rh), making it suitable for cross-coupling or hydrogenation reactions. Its tert-butyl group enhances steric hindrance, improving selectivity in asymmetric catalysis.
  • Steric and Electronic Effects: The triphenyl-substituted analog (CAS 2828432-26-2) exhibits extreme steric bulk, which may hinder substrate access to metal centers but stabilize low-coordinate metal complexes. The isoquinoline derivative (CAS 1402851-53-9) offers π-acidic properties but lacks the electron-donating phosphine, reducing its utility in redox-active systems .
  • Stereochemical Specificity : The (S)-enantiomer (CAS 148461-16-9) demonstrates how stereochemistry alters catalytic outcomes. For example, in asymmetric hydrogenation, the (R)-configuration of the target compound may favor opposite enantioselectivity compared to its (S)-counterpart .

Biological Activity

(R)-4-(tert-Butyl)-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C28H32NOP
  • Molecular Weight : 429.53 g/mol
  • CAS Number : 164858-79-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes. The presence of a diphenylphosphino group suggests potential applications in catalysis and as a ligand in various biochemical reactions.

Antifungal Activity

Recent studies have indicated that derivatives of 4,5-dihydrooxazole, including those structurally related to (R)-4-(tert-Butyl)-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole, exhibit significant antifungal properties. For instance, compounds in this category demonstrated broad-spectrum antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values ranging from 0.03 to 2 μg/mL .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In a study focusing on prolyl oligopeptidase (PREP), it was found that oxazole-based ligands could modulate protein-protein interactions involved in neurodegenerative diseases like Parkinson's disease. The compound's ability to reduce α-synuclein aggregation and enhance protein phosphatase 2A activity suggests a potential role in mitigating neurodegenerative processes .

Study on Antifungal Activity

A series of experiments were conducted to evaluate the antifungal efficacy of oxazole derivatives. In vitro testing revealed that specific compounds exhibited MIC values as low as 0.03 μg/mL against Candida albicans. The study highlighted the importance of structural modifications in enhancing antifungal potency .

CompoundMIC against Candida albicans (μg/mL)MIC against Aspergillus fumigatus (μg/mL)
A300.030.25
A310.050.50
A320.101.00

Neurodegeneration Model

In a model of Parkinson's disease using α-synuclein transgenic mice, the compound demonstrated significant effects on motor function restoration and reduction of neuroinflammation markers, underscoring its therapeutic potential in neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling (R)-4-(tert-Butyl)-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
  • First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse cautiously with water for 15 minutes and seek medical attention .
  • Storage : Store in a cool, dry place under inert gas (e.g., argon) to prevent degradation. Avoid exposure to moisture or oxidizing agents .

Q. What synthetic routes are effective for constructing the 4,5-dihydrooxazole core in structurally related compounds?

  • Methodological Answer :

  • Stepwise Assembly :

Oxazole Ring Formation : React tert-butyl-substituted ethanolamine derivatives with carbonyl compounds (e.g., aldehydes or ketones) under acidic conditions to form the dihydrooxazole ring .

Phosphine Group Introduction : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the diphenylphosphino moiety to the aromatic ring .

  • Catalytic Methods : Wilkinson’s catalyst (RhCl(PPh₃)₃) has been employed for stereoselective synthesis of similar oxazole derivatives, though reaction conditions (temperature, solvent) require optimization .

Q. Which spectroscopic techniques are recommended for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Perform ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm stereochemistry and substituent positions. Compare chemical shifts with analogous oxazole derivatives (e.g., δ 1.2–1.4 ppm for tert-butyl groups) .
  • X-ray Crystallography : Resolve absolute configuration and confirm spatial arrangement of the diphenylphosphino group .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₉H₃₃NOP) and isotopic patterns .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis of the (R)-configured dihydrooxazole derivative?

  • Methodological Answer :

  • Chiral Auxiliaries : Incorporate enantiopure starting materials (e.g., (R)-tert-butyl glycidol) to control stereochemistry at the oxazole ring .
  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-mediated coupling steps to enhance enantioselectivity. Monitor optical rotation or chiral HPLC (e.g., Chiralpak® columns) to assess purity .
  • Reaction Conditions : Lower temperatures (0–25°C) and slow addition rates reduce racemization risks .

Q. What analytical approaches are suitable for identifying and quantifying synthetic by-products?

  • Methodological Answer :

  • Chromatographic Separation : Employ reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS to separate by-products (e.g., unreacted phosphine precursors or oxidized species) .
  • Spectroscopic Analysis : Use ³¹P NMR to detect phosphine oxide impurities (δ ~25–30 ppm) and FT-IR to identify carbonyl by-products (e.g., C=O stretches at ~1700 cm⁻¹) .
  • Quantitative NMR (qNMR) : Integrate peaks against an internal standard (e.g., 1,3,5-trimethoxybenzene) to estimate impurity levels .

Q. How does the diphenylphosphino group influence reactivity in transition-metal catalysis?

  • Methodological Answer :

  • Ligand Properties : The diphenylphosphino moiety acts as a strong σ-donor and moderate π-acceptor, stabilizing metal centers (e.g., Pd⁰ or Rh¹) in catalytic cycles. Compare catalytic activity with non-phosphine analogs .
  • Coordination Studies : Conduct X-ray crystallography or ESI-MS to characterize metal-ligand complexes (e.g., Pd(PPh₂)₂Cl₂). Monitor catalytic turnover frequencies (TOF) in model reactions (e.g., cross-coupling) .
  • Air Sensitivity : The phosphine group is prone to oxidation; use Schlenk-line techniques or gloveboxes to maintain inert atmospheres during catalysis .

Q. How can researchers address contradictory reports on synthetic yields for analogous dihydrooxazole derivatives?

  • Methodological Answer :

  • Variable Screening : Systematically test reaction parameters (e.g., solvent polarity, catalyst loading, and temperature) using Design of Experiments (DoE) software. For example, higher yields (≥80%) for similar compounds were achieved in toluene at 80°C with 5 mol% Pd(OAc)₂ .
  • Side-Reaction Mitigation : Add scavengers (e.g., molecular sieves) to absorb water or stabilize reactive intermediates. Characterize side products via LC-MS to identify degradation pathways .
  • Reproducibility : Replicate literature procedures with strict control of reagent purity (e.g., anhydrous solvents, freshly distilled phosphines) .

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